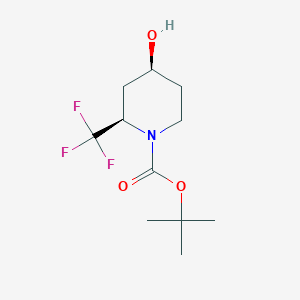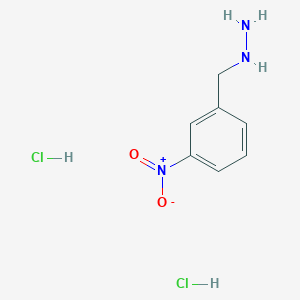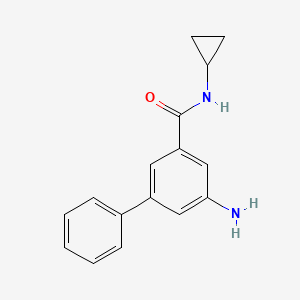
5-Amino-4'-fluorobiphenyl-3-carboxylic acid dimethylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4’-fluorobiphenyl-3-carboxylic acid dimethylamide is an organic compound with the molecular formula C15H15FN2O It is a derivative of biphenyl, featuring an amino group, a fluorine atom, and a carboxylic acid dimethylamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4’-fluorobiphenyl-3-carboxylic acid dimethylamide typically involves multi-step organic reactions. One common method starts with the nitration of biphenyl to introduce a nitro group, followed by reduction to form the amino group. The fluorine atom can be introduced via electrophilic aromatic substitution. The carboxylic acid group is then introduced through a Friedel-Crafts acylation reaction, and finally, the dimethylamide group is formed by reacting the carboxylic acid with dimethylamine under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-4’-fluorobiphenyl-3-carboxylic acid dimethylamide would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The amino group in 5-Amino-4’-fluorobiphenyl-3-carboxylic acid dimethylamide can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives with varying degrees of hydrogenation.
Substitution: Halogenated or functionalized biphenyl derivatives.
Aplicaciones Científicas De Investigación
5-Amino-4’-fluorobiphenyl-3-carboxylic acid dimethylamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mecanismo De Acción
The mechanism of action of 5-Amino-4’-fluorobiphenyl-3-carboxylic acid dimethylamide involves its interaction with molecular targets such as enzymes and receptors. The amino and fluorine groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity. The carboxylic acid dimethylamide group can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-4’-fluorobiphenyl-3-carboxylic acid: Lacks the dimethylamide group, which may affect its reactivity and applications.
5-Amino-4’-chlorobiphenyl-3-carboxylic acid dimethylamide: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
5-Amino-4’-fluorobiphenyl-3-carboxylic acid ethylamide: Contains an ethylamide group instead of dimethylamide, affecting its solubility and reactivity.
Uniqueness
5-Amino-4’-fluorobiphenyl-3-carboxylic acid dimethylamide is unique due to the presence of both the fluorine atom and the dimethylamide group. These functional groups confer specific chemical properties, such as increased stability and reactivity, making the compound valuable for various applications in research and industry.
Propiedades
IUPAC Name |
3-amino-5-(4-fluorophenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-18(2)15(19)12-7-11(8-14(17)9-12)10-3-5-13(16)6-4-10/h3-9H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDDQSKHFITVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B8125957.png)




![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid ethyl ester](/img/structure/B8125994.png)


